4,6-Dimethyldibenzofuran

Description

BenchChem offers high-quality 4,6-Dimethyldibenzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dimethyldibenzofuran including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethyldibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c1-9-5-3-7-11-12-8-4-6-10(2)14(12)15-13(9)11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVBRAGJTHQZENQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C3=CC=CC(=C3O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60921126 | |

| Record name | 4,6-Dimethyldibenzo[b,d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60921126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1136-77-2 | |

| Record name | 4,6-Dimethyldibenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1136-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dimethyldibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001136772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Dimethyldibenzo[b,d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60921126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dimethyldibenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4,6-Dimethyldibenzofuran: Structure, Properties, and Potential Applications

This technical guide provides a comprehensive overview of 4,6-dimethyldibenzofuran, a heterocyclic organic compound of increasing interest to researchers and professionals in the fields of medicinal chemistry and materials science. This document delves into its chemical structure, physicochemical properties, proposed synthetic pathways, and potential applications, offering field-proven insights and methodologies.

Introduction: The Significance of the Dibenzofuran Scaffold

Dibenzofuran is a core heterocyclic structure consisting of two benzene rings fused to a central furan ring.[1] This aromatic system is a key component in various natural products and synthetic compounds exhibiting a wide range of biological activities.[2] The substitution of this core with functional groups, such as methyl groups in the case of 4,6-dimethyldibenzofuran, can significantly modulate its chemical and biological properties. This guide will focus specifically on the 4,6-dimethyl substituted derivative, exploring its unique characteristics and potential.

Chemical Structure and Physicochemical Properties

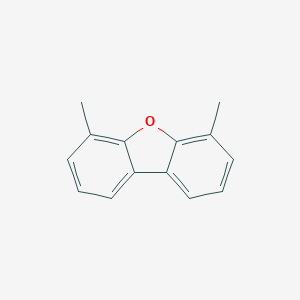

The fundamental structure of 4,6-dimethyldibenzofuran is characterized by the dibenzofuran core with methyl groups attached at the 4 and 6 positions.

Chemical Structure:

Caption: Chemical structure of 4,6-Dimethyldibenzofuran.

The IUPAC name for this compound is 4,6-dimethyldibenzo[b,d]furan. Its core properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1136-77-2 | [3] |

| Molecular Formula | C₁₄H₁₂O | [3] |

| Molecular Weight | 196.25 g/mol | [3] |

| Appearance | White to off-white solid (predicted) | Inferred from Dibenzofuran[1] |

| Melting Point | Not available | |

| Boiling Point | >285 °C (predicted) | Inferred from Dibenzofuran[1] |

| Solubility | Soluble in nonpolar organic solvents | Inferred from Dibenzofuran[1] |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The aromatic protons would appear in the downfield region (typically 7.0-8.5 ppm), with their splitting patterns determined by their coupling with neighboring protons. The two methyl groups would likely appear as sharp singlets in the upfield region (around 2.3-2.6 ppm).

-

¹³C NMR: The carbon NMR spectrum would display signals for the twelve aromatic carbons and the two methyl carbons. The aromatic carbons would resonate in the range of 110-160 ppm, while the methyl carbons would appear at a much higher field (around 15-25 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations of the aromatic rings (around 3000-3100 cm⁻¹) and the methyl groups (around 2850-2960 cm⁻¹). Strong absorptions corresponding to C=C stretching of the aromatic rings would be observed in the 1450-1600 cm⁻¹ region. A characteristic C-O-C stretching band for the furan ring is expected around 1000-1300 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a prominent molecular ion peak (M+) at m/z = 196. Fragmentation would likely involve the loss of methyl groups and cleavage of the dibenzofuran ring system.

Proposed Synthesis Pathway

A plausible synthetic route to 4,6-dimethyldibenzofuran can be conceptualized starting from the commercially available dibenzofuran. The key intermediate, dibenzofuran-4,6-dicarboxylic acid, can be synthesized via a directed ortho-metalation approach.

Caption: Proposed synthetic workflow for 4,6-dimethyldibenzofuran.

Experimental Protocol:

Step 1: Synthesis of Dibenzofuran-4,6-dicarboxylic acid [1]

-

To a solution of dibenzofuran in dry diethyl ether under an inert atmosphere, add tetramethylethylenediamine (TMEDA).

-

Cool the mixture to -78 °C and slowly add sec-butyllithium.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Cool the mixture back to -78 °C and bubble in dry carbon dioxide gas.

-

Acidify the reaction mixture with aqueous HCl to precipitate the dicarboxylic acid.

-

Filter and wash the solid with water and diethyl ether to obtain the crude product, which can be purified by recrystallization.

Causality: The use of TMEDA chelates the lithium cation, increasing the basicity of the organolithium reagent and directing the metalation to the ortho positions (4 and 6) of the dibenzofuran ring. Quenching the resulting dianion with carbon dioxide yields the dicarboxylic acid.

Step 2: Reduction of the Carboxylic Acids to Methyl Groups

A standard method for the reduction of aromatic carboxylic acids to methyl groups involves a two-step process: reduction to the corresponding alcohols followed by hydrogenolysis.

-

Conversion to the Diol: The dibenzofuran-4,6-dicarboxylic acid can be reduced to 4,6-bis(hydroxymethyl)dibenzofuran using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).

-

Hydrogenolysis of the Diol: The resulting diol can then be converted to 4,6-dimethyldibenzofuran via catalytic hydrogenolysis. This is typically achieved by reacting the diol with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.

Self-Validation: The progress of each reaction step can be monitored by thin-layer chromatography (TLC). The structure and purity of the final product should be confirmed by spectroscopic methods (NMR, IR, and Mass Spectrometry) as outlined in the previous section.

Potential Applications in Drug Development and Materials Science

The dibenzofuran scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds.[2] Derivatives of dibenzofuran have shown a wide spectrum of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[2]

Potential Roles in Drug Discovery:

Caption: Potential applications of the 4,6-dimethyldibenzofuran scaffold.

-

Anticancer Agents: The planar, aromatic nature of the dibenzofuran ring system allows it to intercalate with DNA, a mechanism of action for some anticancer drugs. The methyl groups on 4,6-dimethyldibenzofuran can influence its binding affinity and selectivity for specific biological targets.

-

Antimicrobial Agents: The lipophilic character of the dibenzofuran core can facilitate the transport of molecules across microbial cell membranes. The addition of methyl groups can further enhance this lipophilicity, potentially leading to improved antibacterial or antifungal activity.

Applications in Materials Science:

The rigid, planar structure and aromaticity of dibenzofuran derivatives also make them attractive candidates for applications in materials science, particularly in the field of organic electronics. They can serve as building blocks for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The methyl substitutions can influence the packing of the molecules in the solid state, which in turn affects their electronic properties.

Conclusion and Future Directions

4,6-Dimethyldibenzofuran is a molecule with significant untapped potential. While specific experimental data for this compound is currently limited in the public domain, its structural similarity to other biologically active and materially relevant dibenzofurans suggests that it is a promising candidate for further investigation. The synthetic pathway proposed in this guide provides a logical and feasible route to access this compound for future studies. Further research into the biological activities and material properties of 4,6-dimethyldibenzofuran is warranted and could lead to the development of novel therapeutics and advanced materials.

References

-

Organic Syntheses Procedure. Oxazole, 2,2'-(4,6-dibenzofurandiyl)bis(4,5-dihydro-4-phenyl-, (4R,4'R)-. Available from: [Link]

-

PubMed. Synthesis of a 4,6-disubstituted dibenzofuran beta-sheet initiator by reductive radical arylation of benzene. Available from: [Link]

-

Pharmaffiliates. 4,6-Dimethyldibenzo[b,d]furan. CAS No: 1136-77-2. Available from: [Link]

-

Wikipedia. Dibenzofuran. Available from: [Link]

-

Stenutz. 4,6-dimethylbenzofuran. Available from: [Link]

-

ChemRxiv. Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. Available from: [Link]

-

SciSpace. Synthesis of Dibenzofuran Derivatives Possessing Anticancer Activities: A Review. Available from: [Link]

-

Organic Letters. A One-Pot Synthesis of Dibenzofurans from 6-Diazo-2-cyclohexenones. Available from: [Link]

-

DergiPark. Dakin Oxidation of 4,6-Dimethoxybenzofuran-7- Carbaldehydes: Synthesis of Benzofuran-7-ols. Available from: [Link]

-

ResearchGate. Synthesis, spectroscopic characterization, electronic and optical studies of (2Z)-5,6-dimethyl-2-[(4-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one. Available from: [Link]

-

ScienceDirect. Bioactive Benzofuran derivatives: A review. Available from: [Link]

Sources

An In-depth Technical Guide to the Natural Occurrence and Sources of 4,6-Dimethyldibenzofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dimethyldibenzofuran is a polycyclic aromatic ether belonging to the dibenzofuran family. While the broader class of benzofurans is widely distributed in nature and known for a diverse range of biological activities, the natural occurrence of 4,6-dimethyldibenzofuran is primarily documented in geological contexts.[1][2] This guide provides a comprehensive overview of the known natural sources of this specific isomer, its geochemical significance, and the analytical methodologies employed for its identification.

Dibenzofurans, as a class of oxygen-containing heterocyclic compounds, are prevalent in crude oils and source rock extracts.[1] Their alkylated homologues, including dimethyldibenzofurans, serve as important markers in petroleum geochemistry, offering insights into the depositional environment, thermal maturity, and migration pathways of petroleum.[3][4] While numerous benzofuran derivatives have been isolated from terrestrial and marine organisms, exhibiting promising pharmacological activities, the presence of 4,6-dimethyldibenzofuran in the biosphere has not been definitively established.[5][6]

This document will delve into the established geological reservoirs of 4,6-dimethyldibenzofuran, explore its formation pathways, and detail the analytical techniques crucial for its detection and characterization in complex matrices.

Geological Occurrence of 4,6-Dimethyldibenzofuran

The primary natural sources of 4,6-dimethyldibenzofuran are fossil fuels and their precursors, where it exists as part of a complex mixture of aromatic compounds.

Crude Oil and Petroleum Source Rocks

Alkylated dibenzofurans, including various isomers of dimethyldibenzofuran, are common constituents of crude oils and petroleum source rocks.[1][7] The distribution and relative abundance of these isomers are influenced by the type of organic matter in the source rock and its thermal history.[3] For instance, dibenzofurans are generally more abundant in terrestrial source rocks and coals.[4]

Studies have shown that the concentration of total dibenzofurans can vary significantly depending on the geological basin. For example, oils derived from siliciclastic lacustrine rock extracts in the Beibuwan Basin, South China Sea, have an average total dibenzofuran concentration of 518 μg/g, which is substantially higher than that found in oils from carbonate source rocks in the Tarim Basin.[1]

While many studies analyze dimethyldibenzofurans as a group, some have identified specific isomers in rock extracts.[8] The precise quantification of 4,6-dimethyldibenzofuran often requires sophisticated analytical techniques to differentiate it from other co-eluting isomers.

Coal and Coal Tar

Coal and its by-product, coal tar, are significant sources of a vast array of polycyclic aromatic compounds, including dibenzofurans.[2][9] Coal tar is a complex mixture containing phenols, polycyclic aromatic hydrocarbons (PAHs), and heterocyclic compounds.[10][11] Phenyldibenzofurans, which are structurally related to dimethyldibenzofurans, have been identified in furnace gases and coal tar pitches.[2] The presence of various alkylated dibenzofurans in coal suggests that 4,6-dimethyldibenzofuran is also likely to be a component of this complex matrix.

Putative and Unconfirmed Natural Sources

While the geological occurrence of 4,6-dimethyldibenzofuran is well-documented, its presence in the biosphere remains largely unconfirmed.

Plants and Fungi

The broader benzofuran and dibenzofuran structural motifs are found in a variety of natural products isolated from plants and fungi.[5][6] For instance, cercosporamide, a natural product with a dibenzofuran core, has been isolated from the fungus Cercosporidium henningsii.[6] Numerous other benzofuran derivatives have been identified in various plant species.[5] However, to date, there are no definitive reports on the isolation of 4,6-dimethyldibenzofuran from any plant or fungal species. The potential for its existence in these organisms, perhaps in trace amounts, cannot be entirely ruled out and warrants further investigation.

Formation Pathways

The formation of 4,6-dimethyldibenzofuran in geological settings is a result of the diagenetic and catagenetic alteration of organic matter over millions of years. The precursors are believed to be biogenic molecules containing phenolic and furan-like structures.

The proposed geochemical formation pathway for dibenzofurans involves the diagenetic or catagenetic oxidation of organic matter in sedimentary rocks.[4] This process, occurring under elevated temperatures and pressures, leads to the aromatization and alkylation of precursor molecules.

Caption: Geochemical pathway for the formation of 4,6-dimethyldibenzofuran.

Analytical Methodologies

The identification and quantification of 4,6-dimethyldibenzofuran in complex geological samples require advanced analytical techniques, primarily based on chromatography and mass spectrometry.

Sample Preparation and Extraction

The initial step involves the extraction of the organic fraction from the sample matrix (e.g., crude oil, rock, or coal). This is typically achieved using solvent extraction techniques. The resulting extract is then fractionated to isolate the aromatic compounds.

Chromatographic Separation and Mass Spectrometric Detection

Gas chromatography coupled with mass spectrometry (GC-MS) is the most common method for the analysis of dimethyldibenzofuran isomers.[1][8] A high-resolution capillary column is essential for the separation of the various isomers. The identification of 4,6-dimethyldibenzofuran is confirmed by comparing its mass spectrum and retention time with that of an authentic standard.

The following table summarizes the key analytical parameters for the analysis of dimethyldibenzofurans in geological samples.

| Parameter | Description |

| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Column | High-resolution capillary column (e.g., HP-5MS) |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Identification | Comparison of mass spectra and retention times with authentic standards |

digraph "Analytical Workflow for 4,6-Dimethyldibenzofuran" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];subgraph "cluster_sample_prep" { label = "Sample Preparation"; bgcolor = "#F1F3F4"; node [fillcolor="#FFFFFF"]; Sample [label="Geological Sample\n(Crude Oil, Rock, Coal)"]; Extraction [label="Solvent Extraction"]; Fractionation [label="Fractionation\n(Isolate Aromatics)"]; Sample -> Extraction -> Fractionation; }

subgraph "cluster_analysis" { label = "Instrumental Analysis"; bgcolor = "#E8F0FE"; node [fillcolor="#FFFFFF"]; GCMS [label="Gas Chromatography-\nMass Spectrometry (GC-MS)"]; Separation [label="Isomer Separation\n(Capillary Column)"]; Detection [label="Mass Spectrometric\nDetection"]; GCMS -> Separation -> Detection; }

subgraph "cluster_data" { label = "Data Analysis"; bgcolor = "#E6F4EA"; node [fillcolor="#FFFFFF"]; Identification [label="Identification\n(Mass Spectra & Retention Time)"]; Quantification [label="Quantification\n(Internal Standards)"]; }

Fractionation -> GCMS [lhead=cluster_analysis]; Detection -> Identification; Identification -> Quantification; }

Caption: Workflow for the analysis of 4,6-dimethyldibenzofuran.

Conclusion

The natural occurrence of 4,6-dimethyldibenzofuran is predominantly confined to geological sources such as crude oil, petroleum source rocks, and coal. In these matrices, it serves as a valuable geochemical marker. While the broader families of benzofurans and dibenzofurans are present in various plants and fungi, there is currently no conclusive evidence for the natural biosynthesis of the 4,6-dimethyl isomer in the biosphere. Further research into the chemical constituents of a wider range of organisms may yet reveal its presence in living systems. The analytical methodologies for the confident identification and quantification of 4,6-dimethyldibenzofuran in complex geological samples are well-established and rely on high-resolution chromatographic and mass spectrometric techniques.

References

-

Li, M., & Ellis, L. (2015). Qualitative and quantitative analysis of Dibenzofuran, Alkyldibenzofurans, and Benzo[b]naphthofurans in crude oils and source rock extracts. Energy & Fuels, 29(3), 1421-1430. [Link]

-

Li, J., Zhang, Z., Wang, T., Liu, G., & Shi, Q. (2023). Identification, distribution and geochemical significance of phenyldibenzofurans in coals. Organic Geochemistry, 176, 104544. [Link]

-

Li, M., & He, M. (2016). Ternary Diagram of Fluorenes, Dibenzothiophenes and Dibenzofurans: Indicating Depositional Environment of Crude Oil Source Rocks. ResearchGate. [Link]

- ATSDR. (1994). Toxicological Profile for 2,3-Benzofuran. Agency for Toxic Substances and Disease Registry.

-

Wikipedia. (2023). Coal tar. [Link]

-

El-Sayed, N. K., & El-Sayed, M. A. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(41), 25687-25713. [Link]

-

Ferreira, V. F., et al. (2019). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Molecules, 24(18), 3349. [Link]

-

Jiang, L., et al. (2024). Distribution, occurrence and identification of dibenzofuran, benzo[b]naphthofurans and their alkyl derivatives in Gippsland Basin source rocks. Organic Geochemistry, 187, 104708. [Link]

-

Science HQ. (2022). Coal tar. [Link]

-

PubChem. (n.d.). Coal Tar. [Link]

-

Yang, Z., et al. (2017). Phenyldibenzofurans and Methyldibenzofurans in Source Rocks and Crude Oils, and Their Implications for Maturity and Depositional Environment. ResearchGate. [Link]

-

Ogbesejana, A. B., & Bello, A. O. (2020). Qualitative and Quantitative Analysis of Dibenzofuran, Alkyldibenzofurans, and Benzo[b]naphthofurans in Crude Oils and Source Rock Extracts. ResearchGate. [Link]

Sources

- 1. Qualitative and quantitative analysis of Dibenzofuran, Alkyldibenzofurans, and Benzo[b]naphthofurans in crude oils and source rock extracts [pubs.usgs.gov]

- 2. cup.edu.cn [cup.edu.cn]

- 3. researchgate.net [researchgate.net]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 6. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research-management.mq.edu.au [research-management.mq.edu.au]

- 8. researchgate.net [researchgate.net]

- 9. Coal tar - Wikipedia [en.wikipedia.org]

- 10. Coal tar (Page 1) / Science HQ / Math Is Fun Forum [mathisfunforum.com]

- 11. Coal Tar - PubChem [pubchem.ncbi.nlm.nih.gov]

The Unseen Threat: A Toxicological Deep Dive into 4,6-Dimethyldibenzofuran

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Note on the Subject: Navigating a Data-Scarce Landscape

The compound 4,6-dimethyldibenzofuran presents a significant challenge in the field of toxicology. As a methylated derivative of dibenzofuran, it belongs to a class of polycyclic aromatic hydrocarbons (PAHs) that are of environmental and health concern. However, a comprehensive toxicological profile for this specific isomer is conspicuously absent from the current scientific literature. This guide, therefore, ventures into a predictive analysis, constructing a hypothetical toxicological profile based on well-established data from the parent compound, dibenzofuran, and its more extensively studied halogenated and other substituted derivatives. It is imperative for the reader to understand that this document is an inferential synthesis, intended to guide future research and risk assessment, not to serve as a definitive statement on the toxicity of 4,6-dimethyldibenzofuran. All assertions regarding its potential toxicological properties are extrapolations and should be treated with the requisite scientific caution.

Physicochemical Characteristics: The Foundation of Toxicological Behavior

Table 1: Comparison of Physicochemical Properties of Dibenzofuran and Predicted Properties for 4,6-Dimethyldibenzofuran

| Property | Dibenzofuran (Experimental) | 4,6-Dimethyldibenzofuran (Predicted) | Rationale for Prediction |

| Molecular Formula | C₁₂H₈O | C₁₄H₁₂O | Addition of two CH₂ groups |

| Molar Mass ( g/mol ) | 168.19[1] | 196.24 | Calculated based on molecular formula |

| Appearance | White crystalline powder[1] | Likely a solid at room temperature | Increased molar mass and planarity |

| Melting Point (°C) | 81-85[1] | Higher than dibenzofuran | Increased molecular weight and symmetry |

| Boiling Point (°C) | 285[1] | Higher than dibenzofuran | Increased molecular weight and van der Waals forces |

| Water Solubility | Insoluble[1] | Lower than dibenzofuran | Increased lipophilicity due to methyl groups |

| Log Kow | 4.12 | > 4.12 | Methyl groups increase lipophilicity |

Toxicokinetics: The Body's Handling of a Foreign Compound

The absorption, distribution, metabolism, and excretion (ADME) of 4,6-dimethyldibenzofuran are predicted based on the behavior of other dibenzofurans.

Absorption

Given its predicted lipophilicity, 4,6-dimethyldibenzofuran is likely to be readily absorbed through multiple routes of exposure, including:

-

Oral: Ingestion of contaminated food or water.

-

Dermal: Contact with contaminated soil or industrial products.

-

Inhalation: Breathing in airborne particles containing the compound.

Distribution

Following absorption, 4,6-dimethyldibenzofuran is expected to distribute to lipid-rich tissues due to its lipophilic nature. The liver and adipose tissue are probable sites of accumulation, a common characteristic of persistent organic pollutants.

Metabolism: The Critical Determinant of Toxicity

The metabolism of dibenzofurans is primarily mediated by the cytochrome P450 (CYP) monooxygenase system, a family of enzymes crucial for the detoxification of foreign compounds. The metabolic process for 4,6-dimethyldibenzofuran is hypothesized to proceed as follows:

-

Phase I Metabolism: The initial and most critical step is the oxidation of the molecule. The methyl groups at the 4 and 6 positions are likely primary targets for hydroxylation by CYP enzymes, forming hydroxylated metabolites. The aromatic rings could also be hydroxylated.

-

Phase II Metabolism: The hydroxylated metabolites can then undergo conjugation reactions, such as glucuronidation or sulfation, to form more water-soluble compounds that can be more easily excreted from the body.

The rate and extent of metabolism are critical factors in determining the persistence and toxicity of dibenzofurans. For halogenated dibenzofurans, substitution at the 2, 3, 7, and 8 positions hinders metabolism and leads to greater persistence and toxicity. While methylation does not confer the same level of resistance to metabolism as halogenation, the position of the methyl groups can influence the rate of enzymatic breakdown.

Excretion

The water-soluble conjugated metabolites of 4,6-dimethyldibenzofuran are expected to be primarily excreted in the urine and feces. The efficiency of this process will depend on the rate of metabolism.

Toxicodynamics: The Molecular Mechanisms of Harm

The primary mechanism of toxicity for many dibenzofuran derivatives, particularly the halogenated ones, is their interaction with the Aryl Hydrocarbon Receptor (AhR).

The Aryl Hydrocarbon Receptor (AhR) Pathway

The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of a variety of genes, including those involved in xenobiotic metabolism (e.g., CYP1A1).

Diagram 1: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Caption: The AhR signaling pathway, a key mechanism of toxicity for many dibenzofurans.

The binding affinity of a dibenzofuran derivative to the AhR is a key determinant of its toxic potential. This affinity is influenced by the molecule's structure, including the type and position of substituents. While the structure-activity relationships for methylated dibenzofurans are not as well-defined as for their halogenated counterparts, it is plausible that 4,6-dimethyldibenzofuran could act as an AhR agonist.

Potential Toxic Endpoints

Activation of the AhR pathway can lead to a cascade of downstream effects, resulting in a variety of toxic responses, including:

-

Dermal Toxicity: Chloracne and other skin lesions are characteristic signs of exposure to potent AhR agonists.

-

Immunotoxicity: The AhR plays a role in regulating the immune system, and its activation can lead to immunosuppression.

-

Hepatotoxicity: The liver is a primary target organ for many dibenzofurans, with effects ranging from enzyme induction to liver damage.

-

Carcinogenicity: Some AhR agonists are known or suspected carcinogens. The International Agency for Research on Cancer (IARC) has classified 2,3,7,8-tetrachlorodibenzofuran as a human carcinogen (Group 1). The carcinogenic potential of 4,6-dimethyldibenzofuran is unknown.

-

Reproductive and Developmental Toxicity: Exposure to certain AhR agonists during critical developmental periods can lead to reproductive and developmental problems.

Proposed Experimental Protocols for Toxicological Assessment

To definitively determine the toxicological profile of 4,6-dimethyldibenzofuran, a battery of in vitro and in vivo tests is required. The following are key experimental protocols that should be employed.

In Vitro Aryl Hydrocarbon Receptor (AhR) Activation Assay

This assay determines the ability of a test compound to bind to and activate the AhR. A common method is a reporter gene assay.

Experimental Workflow: AhR Reporter Gene Assay

Caption: A typical workflow for an in vitro AhR reporter gene assay.

Step-by-Step Methodology:

-

Cell Culture: Maintain a suitable mammalian cell line (e.g., HepG2, H4IIE) that has been stably transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an AhR-responsive promoter.

-

Cell Plating: Seed the cells into a 96-well microplate at an appropriate density and allow them to attach overnight.

-

Compound Exposure: Prepare a serial dilution of 4,6-dimethyldibenzofuran in a suitable solvent (e.g., DMSO). Add the diluted compound to the cells, ensuring the final solvent concentration is non-toxic. Include a vehicle control and a positive control (e.g., 2,3,7,8-TCDD).

-

Incubation: Incubate the plate for a specific period (e.g., 24 hours) at 37°C in a humidified incubator.

-

Lysis and Luminescence Measurement: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.

-

Data Analysis: Plot the response against the concentration of the test compound to determine the EC₅₀ (the concentration that produces 50% of the maximal response).

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used short-term bacterial assay to assess the mutagenic potential of a chemical. It is performed in compliance with OECD Test Guideline 471.[2]

Experimental Workflow: Ames Test

Caption: A simplified workflow for the Ames test to assess mutagenicity.

Step-by-Step Methodology:

-

Strain Preparation: Use several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce their own histidine and require it in the growth medium).

-

Exposure: Expose the bacterial strains to various concentrations of 4,6-dimethyldibenzofuran, both with and without the addition of a metabolic activation system (S9 fraction from rat liver). The S9 fraction contains CYP enzymes that can metabolize the test compound into potentially mutagenic forms.

-

Plating: Plate the treated bacteria on a minimal agar medium that lacks histidine.

-

Incubation: Incubate the plates for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant increase in the number of revertant colonies in the treated plates compared to the control plates indicates that the compound is mutagenic.

In Vivo Acute Oral Toxicity Study (OECD 423)

This study provides information on the acute toxic effects of a single oral dose of a substance and is a first step in characterizing its toxicity. The acute toxic class method (OECD 423) is a stepwise procedure that uses a small number of animals.[3][4][5][6]

Step-by-Step Methodology:

-

Animal Selection: Use a small group of rodents (e.g., 3 female rats) for each step.

-

Dose Administration: Administer a single oral dose of 4,6-dimethyldibenzofuran at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight).[4]

-

Observation: Observe the animals for a period of 14 days for signs of toxicity and mortality.

-

Stepwise Procedure: The outcome of the first step determines the next step:

-

If mortality is observed, the test is repeated with a lower dose.

-

If no mortality is observed, the test is repeated with a higher dose.

-

-

Classification: Based on the mortality pattern, the substance is assigned to a toxicity class.

Data Gaps and Future Research

The toxicological profile of 4,6-dimethyldibenzofuran is largely unknown, and this guide highlights the significant data gaps that need to be addressed through rigorous scientific investigation. Future research should focus on:

-

Definitive Physicochemical Characterization: Experimental determination of key properties such as water solubility, vapor pressure, and log Kow.

-

In Vitro and In Vivo Toxicological Studies: Conducting the assays described in this guide (AhR activation, Ames test, acute toxicity) and expanding to include sub-chronic and chronic toxicity studies.

-

Metabolite Identification and Toxicity: Identifying the major metabolites of 4,6-dimethyldibenzofuran and assessing their toxicological properties.

-

Structure-Activity Relationship Studies: Systematically investigating the toxicological properties of a series of methylated dibenzofurans to build a comprehensive understanding of how methyl group substitution influences toxicity.

Conclusion: A Call for Empirical Data

In the absence of direct experimental data, this technical guide provides a predictive toxicological profile of 4,6-dimethyldibenzofuran based on the known properties of related compounds. It is hypothesized that 4,6-dimethyldibenzofuran is a lipophilic compound that can be absorbed through multiple routes and may exert toxicity through the activation of the Aryl Hydrocarbon Receptor. However, it is crucial to emphasize that these are inferences. The true toxicological profile of 4,6-dimethyldibenzofuran can only be established through dedicated and comprehensive experimental studies. This guide serves as a framework and a call to action for the scientific community to fill this critical knowledge gap, ensuring a robust understanding of the potential risks associated with this and other understudied environmental contaminants.

References

-

Wikipedia. Dibenzofuran. [Link]

-

OECD. Adverse Outcome Pathway on Aryl hydrocarbon receptor activation leading to early life stage mortality via sox9 repression induced impeded craniofacial development. [Link]

-

Sakai, Y., et al. (2021). A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients. Genes and Environment, 43(1), 30. [Link]

-

INDIGO Biosciences. Human Aryl Hydrocarbon Receptor (AhR) Reporter Assay System. [Link]

-

PURACYP. HUMAN ARYL HYDROCARBON RECEPTOR (AhR) ACTIVATION ASSAY SYSTEM Technical Manual for 96-Well Format. [Link]

-

U.S. Food and Drug Administration. (2017). Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents. [Link]

-

Eurofins. The Ames Test or Bacterial Reverse Mutation Test. [Link]

-

Regulations.gov. REVERSE MUTATION ASSAY "AMES TEST" USING SALMONELLA TYPHIMURIUM AND ESCHERICHIA COLI. [Link]

-

National Toxicology Program. (2009). OECD Test Guideline 455: Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists. [Link]

-

ResearchGate. (2018). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. [Link]

-

Gupta, P., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2773. [Link]

-

Denison, M. S., & Nagy, S. R. (2003). Cell-Based Assays for Identification of Aryl Hydrocarbon (Ah) Receptor Activators. eScholarship, University of California. [Link]

-

Vivotecnia. AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirmation Test. [Link]

-

National Centre for the Replacement, Refinement & Reduction of Animals in Research. (2007). Challenging the regulatory requirement for acute toxicity studies in the development of new medicines. [Link]

-

Maron, D. M., & Ames, B. N. (1983). Revised methods for the Salmonella mutagenicity test. Mutation Research/Environmental Mutagenesis and Related Subjects, 113(3-4), 173-215. [Link]

-

National Institute of Biology. Bacterial Reverse Mutation Assay or Ames assay (OECD 471). [Link]

-

INDIGO Biosciences. Human Aryl Hydrocarbon Receptor (AhR) Reporter Assay System. [Link]

-

National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. (2006). Toxicity Testing in the 21st Century: A Vision and a Strategy. National Academies Press (US). [Link]

-

Nohmi, T. (2018). The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms. Genes and Environment, 40, 16. [Link]

-

Scientific Research Publishing. (2024). OECD (2002) Test No. 423 Acute Oral Toxicity—Acute Toxic Class Method. OECD Guideline for Testing of Chemicals Section 4, OECD, 1-14. [Link]

-

The Ames Test. [Link]

-

Rothhammer, V., et al. (2018). Detection of aryl hydrocarbon receptor agonists in human samples. Scientific Reports, 8(1), 4876. [Link]

-

National Toxicology Program. OECD GUIDELINE FOR THE TESTING OF CHEMICALS. [Link]

-

IVAMI. Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). [Link]

-

CPT Labs. Ames Mutagenicity Testing (OECD 471). [Link]

-

National Toxicology Program. (2001). OECD Test Guideline 423. [Link]

-

The Joint Research Centre - European Union. Acute Toxicity. [Link]

-

OECD. (2016). Test No. 442C: In Vitro Skin Sensitisation. [Link]

-

YouTube. (2023). OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. [Link]

-

PubMed. Applicability of the OECD 455 in-vitro assay for determination of hERa agonistic activity of isoflavonoids. [Link]

Sources

- 1. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 2. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 3. researchgate.net [researchgate.net]

- 4. Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). - IVAMI [ivami.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. m.youtube.com [m.youtube.com]

The Environmental Persistence and Degradation of 4,6-Dimethyldibenzofuran: A Technical Guide

This guide provides a comprehensive technical overview of the environmental fate and degradation of 4,6-dimethyldibenzofuran. Aimed at researchers, environmental scientists, and professionals in drug development, this document synthesizes current knowledge on the physicochemical properties, and abiotic and biotic degradation pathways of this compound. It further details experimental protocols for assessing its environmental persistence and analytical methodologies for its detection and quantification.

Introduction: The Environmental Significance of Methylated Dibenzofurans

Dibenzofurans are a class of heterocyclic aromatic compounds that have garnered significant environmental attention due to their persistence and potential toxicity. While much of the focus has been on the parent compound, dibenzofuran, and its chlorinated derivatives, alkylated dibenzofurans, such as 4,6-dimethyldibenzofuran, are also of concern. These compounds can be found in crude oil, and creosote, and may be formed during the incomplete combustion of organic materials. Their presence in the environment raises questions about their longevity, potential for bioaccumulation, and the mechanisms by which they are transformed.

The addition of methyl groups to the dibenzofuran ring can significantly alter its physicochemical properties, influencing its distribution in the environment and its susceptibility to degradation. This guide will delve into the specifics of 4,6-dimethyldibenzofuran, providing a detailed examination of its environmental behavior.

Physicochemical Properties: A Predictive Assessment

| Property | Predicted Value | Significance for Environmental Fate |

| Molecular Weight | 196.25 g/mol | Influences volatility and diffusion rates. |

| Log Kow (Octanol-Water Partition Coefficient) | 4.8 (Estimated) | Indicates a high potential for bioaccumulation in fatty tissues of organisms and strong adsorption to organic matter in soil and sediment.[3] |

| Water Solubility | 2.1 mg/L (Estimated) | Low water solubility suggests limited mobility in aquatic systems and a preference for partitioning to soil and sediment. |

| Vapor Pressure | 0.002 Pa at 25°C (Estimated) | Low vapor pressure indicates that volatilization from water and soil surfaces is not a significant environmental transport mechanism. |

| Henry's Law Constant | 0.2 Pa·m³/mol (Estimated) | A low Henry's Law Constant further supports that volatilization from water is not a major fate process. |

Note: The values presented are estimates generated using QSPR models and should be used as a guide for environmental assessment. Experimental verification is recommended.

Abiotic Degradation: The Role of Light and Water

Abiotic degradation processes, primarily photolysis and hydrolysis, can contribute to the transformation of organic compounds in the environment.

Photolysis

Photolysis, or the degradation of a molecule by light, can be a significant removal mechanism for aromatic compounds.[4] Dibenzofurans absorb ultraviolet (UV) light, which can lead to their transformation. The presence of methyl groups on the aromatic ring, as in 4,6-dimethyldibenzofuran, may influence the rate and products of photolysis. The photodegradation of polychlorinated dibenzofurans has been shown to proceed via C-Cl bond cleavage.[5] For 4,6-dimethyldibenzofuran, photodegradation is likely to involve reactions of the aromatic system.

Hydrolysis

Hydrolysis is the breakdown of a compound due to reaction with water. The ether linkage in the dibenzofuran ring system is generally stable and resistant to hydrolysis under typical environmental pH conditions (pH 5-9).[6] Therefore, hydrolysis is not expected to be a significant degradation pathway for 4,6-dimethyldibenzofuran.

Biotic Degradation: The Microbial Metabolism of 4,6-Dimethyldibenzofuran

The primary mechanism for the environmental breakdown of persistent organic pollutants like dibenzofurans is microbial degradation.[7] While specific studies on 4,6-dimethyldibenzofuran are scarce, a significant body of research on the biodegradation of dibenzofuran and other alkylated analogs provides a strong basis for understanding its likely metabolic fate.[8][9]

Key Microbial Players and Enzymatic Attack

A variety of bacteria, particularly from the genera Sphingomonas, Pseudomonas, and Ralstonia, have been identified as capable of degrading dibenzofuran.[7][10] The initial and often rate-limiting step in the aerobic biodegradation of dibenzofuran is an attack by dioxygenase enzymes.[8] The most common pathway is angular dioxygenation , where the enzyme attacks the carbon atoms adjacent to the ether bridge.[8]

The presence of methyl groups at the 4 and 6 positions of 4,6-dimethyldibenzofuran is expected to influence the initial enzymatic attack. Studies on the degradation of the analogous sulfur-containing compound, 4,6-dimethyldibenzothiophene, have shown that the methyl groups can hinder the enzymatic activity of some microorganisms, leading to slower degradation rates compared to the parent compound.

Proposed Metabolic Pathway

Based on the established pathways for dibenzofuran, a putative metabolic pathway for 4,6-dimethyldibenzofuran can be proposed. The degradation is likely initiated by an angular dioxygenase, leading to the formation of a dihydroxylated intermediate. This is followed by meta-cleavage of the aromatic ring, and subsequent enzymatic reactions to break down the molecule into smaller, more biodegradable compounds that can enter central metabolic pathways. A key metabolite in dibenzofuran degradation is salicylic acid.[8] It is plausible that a methylated analog of salicylic acid is formed during the degradation of 4,6-dimethyldibenzofuran.

Caption: Proposed aerobic degradation pathway for 4,6-Dimethyldibenzofuran.

Experimental Protocols for Degradation Studies

To experimentally assess the environmental fate of 4,6-dimethyldibenzofuran, standardized protocols are essential.

Protocol for Aerobic Biodegradation in Soil

This protocol outlines a laboratory experiment to determine the rate of aerobic biodegradation of 4,6-dimethyldibenzofuran in soil.

1. Soil Collection and Characterization:

-

Collect topsoil (0-15 cm) from a location with no known history of contamination.

-

Sieve the soil (2 mm mesh) to remove large debris.

-

Characterize the soil for pH, organic matter content, and microbial biomass.

2. Microcosm Setup:

-

Weigh 100 g of moist soil into 250 mL glass flasks.

-

Prepare a stock solution of 4,6-dimethyldibenzofuran in a suitable solvent (e.g., acetone).

-

Spike the soil to a final concentration of 50 mg/kg of soil. Allow the solvent to evaporate completely in a fume hood.

-

Prepare sterile controls by autoclaving soil-filled flasks on three consecutive days.

-

Adjust the moisture content of the soil to 60% of its water-holding capacity.

-

Cover the flasks with gas-permeable stoppers and incubate in the dark at 25°C.

3. Sampling and Analysis:

-

Sacrifice triplicate flasks (both active and sterile) at predetermined time points (e.g., 0, 7, 14, 28, 56, and 90 days).

-

Extract the soil samples with an appropriate solvent (e.g., a mixture of acetone and hexane).

-

Analyze the extracts for the concentration of 4,6-dimethyldibenzofuran and potential metabolites using GC-MS.

Caption: Experimental workflow for an aerobic soil biodegradation study.

Protocol for Aqueous Photolysis

This protocol describes a method to determine the direct photolysis rate of 4,6-dimethyldibenzofuran in water.[11]

1. Solution Preparation:

-

Prepare a stock solution of 4,6-dimethyldibenzofuran in a water-miscible solvent (e.g., acetonitrile).

-

Prepare an aqueous solution of the compound in purified water buffered to a relevant environmental pH (e.g., pH 7). The final concentration should be low enough to ensure complete dissolution and to minimize light screening effects.

2. Photoreactor Setup:

-

Use quartz tubes to allow for UV light penetration.

-

Irradiate the samples using a light source that simulates the solar spectrum, such as a xenon arc lamp or a bank of blacklight lamps.[4]

-

Wrap control samples in aluminum foil to keep them in the dark.

-

Maintain a constant temperature using a water bath.

3. Sampling and Analysis:

-

Collect samples from both irradiated and dark control tubes at various time intervals.

-

Analyze the samples directly or after extraction using HPLC with a UV or fluorescence detector to quantify the parent compound.

-

The degradation rate constant can be determined by plotting the natural logarithm of the concentration versus time.

Analytical Methodologies

Accurate and sensitive analytical methods are crucial for detecting and quantifying 4,6-dimethyldibenzofuran and its degradation products in complex environmental matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for the analysis of dibenzofurans.[7]

-

Sample Preparation: Environmental samples (soil, sediment, water) typically require extraction and cleanup to remove interfering substances. Common extraction techniques include Soxhlet extraction, pressurized fluid extraction, and solid-phase extraction.

-

GC Separation: A non-polar capillary column (e.g., DB-5ms) is typically used to separate 4,6-dimethyldibenzofuran from other compounds.

-

MS Detection: Mass spectrometry provides high selectivity and sensitivity. The instrument is usually operated in selected ion monitoring (SIM) mode to enhance sensitivity for the target analyte. The mass spectrum of 4,6-dimethyldibenzofuran would be expected to show a prominent molecular ion (m/z 196) and characteristic fragmentation patterns.[8]

High-Performance Liquid Chromatography (HPLC)

HPLC is particularly useful for the analysis of more polar degradation products, such as hydroxylated metabolites, which may not be amenable to GC analysis without derivatization.[12]

-

Separation: A reverse-phase C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: A UV-Vis diode array detector or a fluorescence detector can be used for the detection of the parent compound and its metabolites. Mass spectrometric detection (LC-MS) provides greater specificity and structural information.[10]

Conclusion and Future Research Directions

4,6-Dimethyldibenzofuran is a persistent organic pollutant with a high potential for bioaccumulation. While its abiotic degradation via hydrolysis is negligible, photolysis may contribute to its environmental transformation. The primary degradation mechanism is expected to be microbial metabolism, likely initiated by dioxygenase enzymes. The presence of methyl groups is anticipated to influence the rate and potentially the pathway of degradation compared to the parent dibenzofuran molecule.

Future research should focus on:

-

Experimental determination of the physicochemical properties of 4,6-dimethyldibenzofuran to validate QSPR predictions.

-

Isolation and characterization of microorganisms capable of degrading 4,6-dimethyldibenzofuran to elucidate the specific metabolic pathways and enzymes involved.

-

Identification and quantification of the degradation products to assess their potential toxicity and environmental fate.

-

Field studies to determine the actual persistence and behavior of 4,6-dimethyldibenzofuran in contaminated environments.

This technical guide provides a framework for understanding and investigating the environmental fate of 4,6-dimethyldibenzofuran, highlighting the need for further research to fully assess its environmental risks.

References

-

Cui, Y., He, S., Li, J., & Zhang, C. (2021). Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain. Applied and Environmental Microbiology, 87(12), e00341-21. [Link]

-

Becher, D., Specht, M., & Schauer, F. (2000). Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290. Applied and Environmental Microbiology, 66(10), 4533-4536. [Link]

-

Ahmad, F. N., Nordin, N. F. H., Sani, M. S. A., & Sulaiman, W. S. W. (2023). SCIENCE & TECHNOLOGY Dibenzofuran Degradation by Bacterial Community in Landfill Leachate. Pertanika Journal of Science & Technology, 31(6). [Link]

-

U.S. Geological Survey. (1997). An automated HPLC method for the fractionation of polychlorinated biphenyls, polychlorinated dibenzo-p-dioxins, and polychlorinated dibenzofurans in fish tissue on a porous graphitic carbon column. USGS Publications Warehouse. [Link]

-

U.S. Environmental Protection Agency. (2023). EPI Suite™-Estimation Program Interface. [Link]

-

Hammer, J. T., & Klapötke, T. M. (2000). Isolation and Characterization of a Dibenzofuran-Degrading Yeast: Identification of Oxidation and Ring Cleavage Products. Applied and Environmental Microbiology, 66(9), 3859-3864. [Link]

-

Fortnagel, P., Harms, H., Wittich, R. M., Krohn, S., Meyer, H., Sinnwell, V., Wilkes, H., & Francke, W. (1990). Metabolism of dibenzofuran by Pseudomonas sp. strain HH69 and the mixed culture HH27. Applied and environmental microbiology, 56(5), 1148-1156. [Link]

-

Di Martino, R., Soudani, M., Castiglioni, P., Rime, C., & Staedler, D. (2023). Degradation of Dioxins and DBF in Urban Soil Microcosms from Lausanne (Switzerland): Functional Performance of Indigenous Bacterial Strains. International Journal of Environmental Research and Public Health, 20(2), 1153. [Link]

-

European Centre for Ecotoxicology and Toxicology of Chemicals. (1984). The Phototransformation of Chemicals in Water: Results of a Ring-Test. ECETOC Technical Report No. 12. [Link]

- Patel, H., & Rajput, S. (2015). 2 D-QSAR studies on CYP26A1 inhibitory activity of 1-[benzofuran-2-yl-(4-alkyl/aryl-phenyl). Journal of Chemical and Pharmaceutical Research, 7(9), 765-773.

- Mill, T., Mabey, W. R., Bomberger, D. C., Chou, T. W., Hendry, D. G., & Smith, J. H. (1982). Laboratory protocols for evaluating the fate of organic chemicals in air and water.

-

Wu, C. H., & Chen, C. Y. (2008). Photodegradation of polychlorinated dibenzo-p-dioxins and polychlorinated dibenzofurans: direct photolysis and photocatalysis processes. Journal of hazardous materials, 151(2-3), 819-827. [Link]

-

Park, J. W., Park, J. Y., & Kim, Y. M. (2013). Degradation of dibenzofuran via multiple dioxygenation by a newly isolated Agrobacterium sp. PH-08. Journal of applied microbiology, 115(3), 713-724. [Link]

-

Becher, D., Specht, M., & Schauer, F. (2000). Mass spectrum of purified dibenzofuran metabolite I. Diagnostic signals... ResearchGate. [Link]

-

Chen, X., Liu, F., & Xu, J. (2011). Gas Chromatography-Mass Spectrometry Analysis of Carbofuran and Its Metabolite 3-Hydroxy-carbofuran in Maize and Soil in Field. Journal of the Chinese Chemical Society, 58(4), 481-486. [Link]

-

Fortnagel, P., Harms, H., Wittich, R. M., Krohn, S., Meyer, H., Sinnwell, V., Wilkes, H., & Francke, W. (1990). Metabolism of Dibenzofuran by Pseudomonas sp. Strain HH69 and the Mixed Culture HH27. Applied and Environmental Microbiology, 56(5), 1148-1156. [Link]

-

U.S. Environmental Protection Agency. (2023). EPI Suite™ | Chemistry For Sustainability. U.S. EPA. [Link]

-

Computational Study on Benzofuran Derivatives as Potent Lysine-Specific Demethylase 1 Inhibitors using 3D QSAR, ADMET Prediction, and Molecular Docking. ResearchGate. [Link]

-

Yagci, Y., & Tasdelen, M. A. (2018). A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. Polymer Chemistry, 9(22), 3097-3104. [Link]

-

Yang, X., Meng, Q., Kong, L., & Wang, L. (1999). Photolysis of metsulfuron-methyl in organic solvents. Huanjing Kexue/Environmental Science, 20(5). [Link]

-

Altarawneh, M., & Dlugogorski, B. Z. (2014). Formation of dibenzofuran, dibenzo-p-dioxin and their hydroxylated derivatives from catechol. Physical Chemistry Chemical Physics, 16(1), 183-193. [Link]

-

Song, N., Shan, Z., & Wen, Y. (2013). Influence of pH and Dissolved Organic Matter on Photolysis of Metsulfuron-Methyl. Procedia Environmental Sciences, 18, 585-591. [Link]

-

ChemSafetyPRO. (2017). How to Use US EPA EPI Suite to Predict Chemical Substance Properties. [Link]

-

Jiang, L., et al. (2024). Distribution, occurrence and identification of dibenzofuran, benzo[b]naphthofurans and their alkyl derivatives in... Organic Geochemistry, 187, 104708. [Link]

-

El-Malah, A., et al. (2023). Discovery of new inhibitors of Sars-CoV: QSAR study using Density functional theory (DFT) and statistical methods. Journal of Materials and Environmental Science, 14(3), 295-307. [Link]

-

Hoffmann, M. R., & Martin, S. T. (1996). Determination of the Quantum Yield for the Photochemical Generation of Hydroxyl Radicals in TiO2 Suspensions. The Journal of Physical Chemistry, 100(9), 3580-3588. [Link]

-

Moustafa, G. O., et al. (2020). Synthesis of Dibenzofuran Derivatives Possessing Anticancer Activities: A Review. Egyptian Journal of Chemistry, 63(6), 2355-2373. [Link]

-

Wu, C. H., & Chen, C. Y. (2008). Photodegradation of polychlorinated dibenzo-p-dioxins and polychlorinated dibenzofurans: direct photolysis and photocatalysis processes. Journal of hazardous materials, 151(2-3), 819-827. [Link]

-

Roncaglioni, A., & Benfenati, E. (2023). QSAR Models for Predicting the Antioxidant Potential of Chemical Substances. International Journal of Molecular Sciences, 24(3), 2397. [Link]

-

Li, X., et al. (2009). New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2. Environmental science & technology, 43(22), 8563-8569. [Link]

-

Zerenler Çalışkan, Z., & Ay, E. (2018). Synthesis of Dihydrobenzofuranone Derivatives with Biotechnological Methods. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1221-1232. [Link]

-

Kumar, A., et al. (2013). Gas Chromatography- Mass Spectrometry Based Metabolomic Approach for Optimization and Toxicity Evaluation of Earthworm Sub-Lethal Responses to Carbofuran. PloS one, 8(12), e81077. [Link]

-

An Alternative Method to Determine the Quantum Yield of the Excited Triplet State Using Laser Flash Photolysis. MDPI. [Link]

-

Hokanson, D. R., Li, K., & Trussell, R. R. (2016). A photolysis coefficient for characterizing the response of aqueous constituents to photolysis. Frontiers of Environmental Science & Engineering, 10(3), 428-437. [Link]

-

El-Sayed, N. N. E. (2014). Reactivity of Benzofuran Derivatives. Mini-Reviews in Organic Chemistry, 11(2), 201-224. [Link]

-

Part 1 Gas chromatography-mass spectrometry (GC-MS) and its place in the plant metabolomics toolbo. ChemRxiv. [Link]

-

U.S. Environmental Protection Agency. (2022). OTM-49 Other Test Method 49 (OTM-49) Determination of Polychlorinated Dibenzo-p-Dioxins, Polychlorinated Dibenzofurans, Polychlo. EPA. [Link]

-

EPI Suite™. Chemistry For Sustainability. [Link]

-

Key, B. D., Howell, R. D., & Criddle, C. S. (1997). Strategies for the Biodegradation of Polyfluorinated Compounds. Environmental Science & Technology, 31(9), 2445-2454. [Link]

-

Mansouri, K., et al. (2016). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. Journal of chemical information and modeling, 56(5), 913-924. [Link]

-

Kim, S., et al. (2022). Direct Prediction of Physicochemical Properties and Toxicities of Chemicals from Analytical Descriptors by GC–MS. Analytical chemistry, 94(25), 8871-8878. [Link]

-

Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations. ResearchGate. [Link]

-

U.S. Food and Drug Administration. (2022). GC/MS Method for the Detection of Terbufos, Diazinon and Parathion in Blood. Protocols.io. [Link]

-

Kim, Y. J., et al. (2024). Comparison of three HPLC analytical methods: ELSD, RID, and UVD for the analysis of xylitol in foods. Food science & nutrition, 12(3), 1645-1654. [Link]

-

Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia. [Link]net/article/65575/)

Sources

- 1. epa.gov [epa.gov]

- 2. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research-management.mq.edu.au [research-management.mq.edu.au]

- 4. Photolysis of polychlorinated dibenzo-p-dioxins and dibenzofurans dissolved in vegetable oils: influence of oil quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Photodegradation of polychlorinated dibenzo-p-dioxins and polychlorinated dibenzofurans: direct photolysis and photocatalysis processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Degradation of Dioxins and DBF in Urban Soil Microcosms from Lausanne (Switzerland): Functional Performance of Indigenous Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ecetoc.org [ecetoc.org]

- 12. An automated HPLC method for the fractionation of polychlorinated biphenyls, polychlorinated dibenzo-p-dioxins, and polychlorinated dibenzofurans in fish tissue on a porous graphitic carbon column [pubs.usgs.gov]

Introduction: The Dibenzofuran Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Medicinal Applications of Dibenzofuran Derivatives

Dibenzofuran is a heterocyclic aromatic compound consisting of a central furan ring fused to two benzene rings. This rigid, planar tricyclic system is not merely a synthetic curiosity; it is a core structural motif found in numerous natural products, from fungi and lichens to higher plants.[1] Its unique electronic and structural properties make it an excellent scaffold for designing and synthesizing novel therapeutic agents.[2] The inherent stability of the dibenzofuran ring system, combined with its susceptibility to various electrophilic and organometallic reactions, allows for the strategic introduction of diverse functional groups, enabling fine-tuning of its pharmacological properties.[2]

This guide provides a comprehensive overview of the burgeoning field of dibenzofuran derivatives, focusing on their potential applications in oncology, infectious diseases, inflammation, and neurodegenerative disorders. We will delve into the mechanisms of action, structure-activity relationships (SAR), and key experimental protocols that underpin the development of these promising compounds.

Anticancer Applications: Targeting Kinase Signaling and Cellular Proliferation

The unregulated proliferation of cells is a hallmark of cancer, often driven by aberrant signaling pathways. Many of these pathways are controlled by protein kinases, which have become prime targets for modern cancer therapy. Dibenzofuran derivatives have emerged as potent kinase inhibitors, demonstrating significant cytotoxic activity against various cancer cell lines.[1][3]

Mechanism of Action: Inhibition of Pim and CLK1 Kinases

A significant breakthrough in the field is the development of dibenzofuran derivatives inspired by the natural product cercosporamide.[4] These derivatives have been identified as dual inhibitors of Proviral Integration site for Moloney murine leukemia virus (Pim) kinases and cdc2-like kinases (CLK1).[4]

Pim kinases are a family of serine/threonine kinases that are overexpressed in many hematological malignancies and solid tumors. They play a crucial role in promoting cell proliferation and survival by phosphorylating downstream targets involved in apoptosis and cell cycle progression.[4] By inhibiting Pim kinases, dibenzofuran derivatives can effectively block these pro-survival signals, leading to cancer cell death.

The inhibition of both Pim and CLK1 kinases by a single molecule represents a polypharmacological approach that can be advantageous in overcoming drug resistance. The diagram below illustrates the central role of Pim-1 kinase in promoting cell survival and how its inhibition by dibenzofuran derivatives can trigger apoptosis.

Caption: Inhibition of the Pim-1 kinase signaling pathway by dibenzofuran derivatives.

Structure-Activity Relationship (SAR) Insights

SAR studies are critical for optimizing the potency and selectivity of lead compounds. For the cercosporamide-inspired dibenzofuran kinase inhibitors, several key structural features have been identified:

-

Hydroxyl Groups: Derivatives bearing 1,3-dihydroxy groups on one of the benzene rings generally display superior inhibition of both Pim-1 and CLK1 kinases compared to their 1,3-dimethoxy counterparts.[4]

-

Substituents at Positions 7 and 8: The introduction of small substituents, such as a hydroxyl group at position 7 (R₂), can significantly enhance potency. For instance, compound 44 from the study by Anizon et al. (see Table 1) demonstrated nanomolar IC₅₀ values against Pim-1 and CLK1.[4]

-

Carboxamide Group: The presence of a carboxamide group at position 4 appears to be important for activity, likely participating in key hydrogen bonding interactions within the kinase active site.[4]

Quantitative Data: Kinase Inhibition Profile

The following table summarizes the enzymatic inhibitory activity (IC₅₀) of selected dibenzofuran derivatives against Pim and CLK1 kinases. This data highlights the potent and, in some cases, dual-inhibitory nature of these compounds.

| Compound | R₁ | R₂ | R₃ | Pim-1 IC₅₀ (µM) | Pim-2 IC₅₀ (µM) | CLK1 IC₅₀ (µM) | Reference |

| 15 | NO₂ | H | H | 0.18 | 0.33 | 1.22 | [4] |

| 16 | NH₂ | H | H | 0.13 | 0.085 | 0.45 | [4] |

| 17 | H | H | H | 0.23 | 0.20 | 0.26 | [4] |

| 44 | H | OH | H | 0.06 | 0.035 | 0.026 | [4] |

| 45 | H | H | COCH₃ | 0.28 | 0.085 | 0.14 | [4] |

Data sourced from Anizon, et al. (2021).[4]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol describes a standard method for evaluating the cytotoxic effects of dibenzofuran derivatives on a cancer cell line, such as the MV4-11 acute myeloid leukemia line.[4]

Objective: To determine the concentration of a dibenzofuran derivative that inhibits cell growth by 50% (IC₅₀).

Materials:

-

Cancer cell line (e.g., MV4-11)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Dibenzofuran derivative stock solution (e.g., 10 mM in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Multichannel pipette, CO₂ incubator, microplate reader

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the dibenzofuran derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Applications: Combating Bacterial and Fungal Pathogens

The rise of antibiotic-resistant bacteria poses a significant threat to global health.[5] Dibenzofurans, both from natural sources and synthetic routes, have demonstrated promising antimicrobial properties.[1][6]

Mechanism of Action and Key Compounds

The exact mechanisms of antimicrobial action for many dibenzofurans are still under investigation, but they are thought to involve disruption of the bacterial cell membrane or inhibition of essential enzymes.[1]

-

Natural Dibenzofurans: Compounds isolated from the marine-derived fungus Penicillium crustosum have shown moderate antibacterial activity against Staphylococcus aureus and Salmonella typhimurium.[7] For example, one derivative exhibited a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL against S. aureus.[7]

-

Synthetic Derivatives: Structure-activity relationship studies have indicated that having a strong electron-withdrawing group on one ring and hydroxyl groups on the other can be beneficial for antibacterial activity.[5]

Quantitative Data: Antimicrobial Activity

The table below presents the Minimum Inhibitory Concentration (MIC) values for representative dibenzofuran derivatives against various pathogens.

| Compound Source | Pathogen | MIC (µg/mL) | Reference |

| P. crustosum (Compound 1) | S. aureus | 12.5 | [7] |

| P. crustosum (Compound 1) | S. typhimurium | 12.5 | [7] |

| P. crustosum (Compound 1) | E. coli | 25 | [7] |

| P. crustosum (Compound 2) | S. aureus | 25 | [7] |

Data sourced from Liu, et al. (2023).[7]

Anti-inflammatory Activity: Modulating Nitric Oxide Production

Chronic inflammation is a key driver of many diseases. Dibenzofuran derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory mediators like nitric oxide (NO).[7]

Mechanism of Action: iNOS Inhibition

In response to inflammatory stimuli like lipopolysaccharide (LPS), macrophages upregulate the enzyme inducible nitric oxide synthase (iNOS), leading to a surge in NO production. Certain aza-benzofuran compounds have been shown to inhibit this NO release in LPS-stimulated RAW 264.7 mouse macrophages.[7] Docking studies suggest these compounds fit within the active site of iNOS, establishing key hydrogen bonds and blocking its catalytic activity.[7]

The workflow for evaluating this anti-inflammatory activity is depicted below.

Caption: Experimental workflow for the Griess assay to measure nitric oxide inhibition.

Quantitative Data: Inhibition of NO Production

| Compound | NO Inhibition IC₅₀ (µM) | Cytotoxicity | Reference |

| 1 | 17.3 | Not cytotoxic up to 50 µM | [7] |

| 4 | 16.5 | Not cytotoxic up to 50 µM | [7] |

| Celecoxib (Control) | 32.1 | Not specified | [7] |

Data sourced from Liu, et al. (2023).[7]

Neuroprotective Potential

Emerging research suggests that benzofuran and, by extension, dibenzofuran scaffolds may offer neuroprotective benefits.[8][9] While much of the detailed research has focused on the simpler benzofuran core, the principles are applicable. The activity often relates to antioxidant effects and the ability to scavenge reactive oxygen species (ROS), which are implicated in neurodegenerative diseases like Alzheimer's.[8] A benzofuran-containing selenium compound, for instance, has been shown to mitigate oxidative stress and neuroinflammation in a mouse model of Alzheimer's disease.[9] Further investigation is required to fully elucidate the potential of the dibenzofuran core in this therapeutic area.

Synthesis Strategies

The generation of diverse dibenzofuran libraries for screening is paramount. Two predominant synthetic strategies are employed:

-

Intramolecular C-C Bond Formation: This approach typically involves the cyclization of diaryl ethers. A powerful method is the palladium-catalyzed C-H activation, which tolerates a wide range of functional groups, making it ideal for medicinal chemistry applications.[2][4]

-

Intramolecular C-O Bond Formation: This strategy involves the O-arylation of 2-arylphenols to form the central furan ring, often via a nucleophilic substitution mechanism.[4]

Experimental Protocol: Palladium-Catalyzed C-H Activation for Dibenzofuran Synthesis

This protocol is adapted from the conditions reported for the synthesis of dibenzofuran kinase inhibitors.[4]

Objective: To synthesize a substituted dibenzofuran from a diaryl ether precursor.

Materials:

-

Diaryl ether precursor (e.g., 2-(3,5-dimethoxyphenoxy)-1-methoxy-3-nitrobenzene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Silver acetate (AgOAc)

-

Pivalic acid (PivOH)

-

Reaction vessel suitable for high temperatures (e.g., sealed tube)

-

Magnetic stirrer and heating block

Methodology:

-

Vessel Preparation: To a dry, sealed reaction tube, add the diaryl ether precursor (1.0 eq).

-

Reagent Addition: Add palladium(II) acetate (0.1 eq), silver acetate (2.0 eq), and pivalic acid (used as the solvent).

-

Reaction Conditions: Seal the tube and heat the mixture to 130°C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction typically runs for 4-24 hours.

-

Workup: Upon completion, allow the reaction mixture to cool to room temperature. Dilute with an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution to remove the pivalic acid.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired dibenzofuran derivative.

Conclusion and Future Outlook